molecular formula C7H6N2O2 B1600197 Methyl 4-cyano-1H-pyrrole-2-carboxylate CAS No. 937-18-8

Methyl 4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B1600197
CAS No.: 937-18-8
M. Wt: 150.13 g/mol
InChI Key: KLLCRUMWQRYULP-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 937-18-8 and a molecular weight of 150.14 . It has the IUPAC name “this compound” and the InChI code "1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3" .


Synthesis Analysis

There are several synthetic routes for pyrrole derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C7H6N2O2 . The InChI code is “1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3” and the InChI key is "KLLCRUMWQRYULP-UHFFFAOYSA-N" .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 250.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 37.3±0.3 cm3, and it has a molar volume of 121.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Transformation

  • Methyl 4-cyano-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various pyrrole derivatives. For instance, efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds are facilitated by this chemical, as demonstrated in studies involving the reaction of cyanoacetamide with chloroacetoacetate derivatives (Dawadi & Lugtenburg, 2011).
  • A study on the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones via a series of transformations, including methylation and reductive isoxazole-pyrrole transformation, highlights the versatility of pyrrole derivatives in chemical syntheses (Galenko et al., 2019).

Catalytic Applications

  • The role of this compound in catalysis is evident in studies exploring bromination of pyrroles. For example, bromoperoxidase-catalyzed oxidations of various pyrroles, including ester-, cyano-, and carboxamide-substituted 1H-pyrroles, demonstrate the potential of these compounds in producing halogenated pyrrole derivatives under mild conditions (Wischang & Hartung, 2011).

Antimicrobial Applications

  • Some novel derivatives of this compound, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown promising results as potential antimicrobial agents (Hublikar et al., 2019).

Structural and Supramolecular Chemistry

  • This compound and its derivatives are studied for their structural properties. For instance, reactions involving methyl 2,4-dioxobutanoates and tetracyanoethylene have yielded compounds capable of forming supramolecular structures with potential applications in hosting large organic and bioorganic molecules (Sheverdov et al., 2017).

Novel Compound Synthesis

  • Research has focused on synthesizing novel compounds using this compound as a starting material or intermediary. For example, the preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates from commercial arylacetonitriles demonstrates the compound's utility in creating nitrogen heterocycles with potential therapeutic applications (Rochais et al., 2004).

Safety and Hazards

“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is associated with several hazard statements, including H302, H312, H319, and H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Methyl 4-cyano-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. Indoles are important heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . This compound interacts with enzymes such as phenylhydrazine hydrochloride and methanesulfonic acid during the Fischer indole synthesis . These interactions facilitate the formation of tricyclic indole compounds, which are essential for various biological activities.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For example, it can inhibit the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For instance, during the Fischer indole synthesis, this compound interacts with phenylhydrazine hydrochloride and methanesulfonic acid to form tricyclic indole compounds . These interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity. At high doses, it may cause toxic or adverse effects . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . For example, the compound’s role in the Fischer indole synthesis involves interactions with phenylhydrazine hydrochloride and methanesulfonic acid, which are essential for the formation of biologically active indole derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influence its biological activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

methyl 4-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLCRUMWQRYULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450749
Record name 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-18-8
Record name 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyano-1H-pyrrole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Cyano-1H-pyrrole-2-carboxylic acid methyl ester was prepared as described in Can. J. Chem., 59, 2673-76 (1981). 1H-Pyrrole-2-carboxylic acid methyl ester (2.00 g, 16.00 mmol) was dissolved in acetonitrile (5 mL) and the solution was cooled to −20° C. Chlorosulfonylisocyanate (3.40 g, 24.00 mmol) was dissolved in acetonitrile (5 mL) and added dropwise via syringe over a period of 5 min to the above solution. The solution was allowed to warm to 25° C. and was stirred for 20 h. The solution was cooled back to 0° C., N,N-dimethylformamide (2 mL) was added and the solution was heated to 50° C. for 15 min. The reaction mixture was poured into ice and was extracted with chloroform, washed with saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm, 40% ethyl acetate in hexanes) afforded the desired product, 4-cyano-1H-pyrrole-2-carboxylic acid methyl ester (1.09 g, 7.265 mmol, 45.4% yield) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ: 3.91 (3H, s), 7.12 (1H, t, J=2.0 Hz), 7.40-7.41 (1H, m), 9.60 (1H, bs). FT-IR (ATR) νmax (neat): 2228, 1691 cm−1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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